molecular formula C13H16N2 B14719019 2,5-Dimethyl-1,2,3,4-tetrahydropyrimido(3,4-a)indole CAS No. 22106-07-6

2,5-Dimethyl-1,2,3,4-tetrahydropyrimido(3,4-a)indole

Cat. No.: B14719019
CAS No.: 22106-07-6
M. Wt: 200.28 g/mol
InChI Key: YUNDRVUPOZFFJE-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1,2,3,4-tetrahydropyrimido(3,4-a)indole is a heterocyclic compound with the molecular formula C₁₃H₁₆N₂.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-1,2,3,4-tetrahydropyrimido(3,4-a)indole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,5-dimethylpyrimidine with indole derivatives in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-1,2,3,4-tetrahydropyrimido(3,4-a)indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted indole derivatives, which can have significant biological and chemical properties .

Scientific Research Applications

2,5-Dimethyl-1,2,3,4-tetrahydropyrimido(3,4-a)indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-1,2,3,4-tetrahydropyrimido(3,4-a)indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dimethyl-1,2,3,4-tetrahydropyrimido(3,4-a)indole is unique due to its specific substitution pattern, which can lead to distinct chemical reactivity and biological activity.

Properties

CAS No.

22106-07-6

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

2,5-dimethyl-3,4-dihydro-1H-pyrimido[1,6-a]indole

InChI

InChI=1S/C13H16N2/c1-10-11-5-3-4-6-13(11)15-9-14(2)8-7-12(10)15/h3-6H,7-9H2,1-2H3

InChI Key

YUNDRVUPOZFFJE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCN(CN2C3=CC=CC=C13)C

Origin of Product

United States

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